

Structural and Analytical Profiling of 6-Chloro-[2,4'-bipyridin]-3-amine

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Compound of Interest

Compound Name: 6-Chloro-[2,4'-bipyridin]-3-amine

Cat. No.: B13116095

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An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In modern drug discovery, the bipyridine scaffold is a highly privileged motif, frequently deployed as a bidentate ligand in metallo-pharmaceuticals or as a hinge-binding domain in kinase inhibitors. **6-Chloro-[2,4'-bipyridin]-3-amine** represents a highly functionalized, synthetically versatile building block within this class.

By strategically positioning an electron-donating amino group at the 3-position and an electron-withdrawing chlorine atom at the 6-position, this molecule offers precise electronic tuning and multiple handles for late-stage diversification. This whitepaper deconstructs the physicochemical properties, molecular formula derivation, regioselective synthesis, and self-validating analytical protocols required to confidently utilize this compound in pharmaceutical development.

Physicochemical Decomposition and Structural Logic

The molecular formula of **6-Chloro-[2,4'-bipyridin]-3-amine** is $C_{10}H_8ClN_3$, yielding a molecular weight of 205.64 g/mol. The structural logic of this molecule is best understood by breaking it down into its core components:

- The [2,4'-Bipyridine] Core ($C_{10}H_8N_2$): Two pyridine rings linked via a C2-C4' bond. This creates a rigid, planar system capable of robust π - π stacking within protein binding pockets.
- The 3-Amino Substituent ($-NH_2$): Acts as a primary hydrogen bond donor. Its electron-donating nature via resonance increases the electron density on the adjacent pyridine nitrogen (N1), significantly enhancing its capacity as a hydrogen bond acceptor.
- The 6-Chloro Substituent ($-Cl$): Serves a dual purpose. Biologically, it blocks metabolic oxidation at the highly susceptible C6 position (a known metabolic "soft spot"). Synthetically, it acts as an electrophilic handle for subsequent S_NAr (Nucleophilic Aromatic Substitution) or cross-coupling reactions.

Quantitative Data Summary

The following table summarizes the key physicochemical metrics derived from the $C_{10}H_8ClN_3$ formula, cross-validated against isomeric baseline data^[1].

Property	Value	Structural Rationale / Implication
Molecular Formula	C ₁₀ H ₈ ClN ₃	Bipyridine core + Amino + Chloro substituents.
Molecular Weight	205.64 g/mol	Highly ligand-efficient; leaves ample "molecular weight budget" for further elaboration while adhering to Lipinski's Rule of 5.
Monoisotopic Exact Mass	205.0406 Da	Critical for High-Resolution Mass Spectrometry (HRMS) targeting and elemental composition verification[1].
Topological Polar Surface Area	51.8 Å ²	Optimal for passive membrane permeability; balances aqueous solubility with lipophilicity[1].
H-Bond Donors / Acceptors	1 / 3	The primary amine provides the donor; the two pyridine nitrogens and the amine nitrogen act as acceptors.

Mechanistic Synthesis Strategy: Regioselective Cross-Coupling

Synthesizing **6-Chloro-[2,4'-bipyridin]-3-amine** requires absolute regiocontrol. The premier method for assembling such heteroaryl systems is the Suzuki-Miyaura cross-coupling[2].

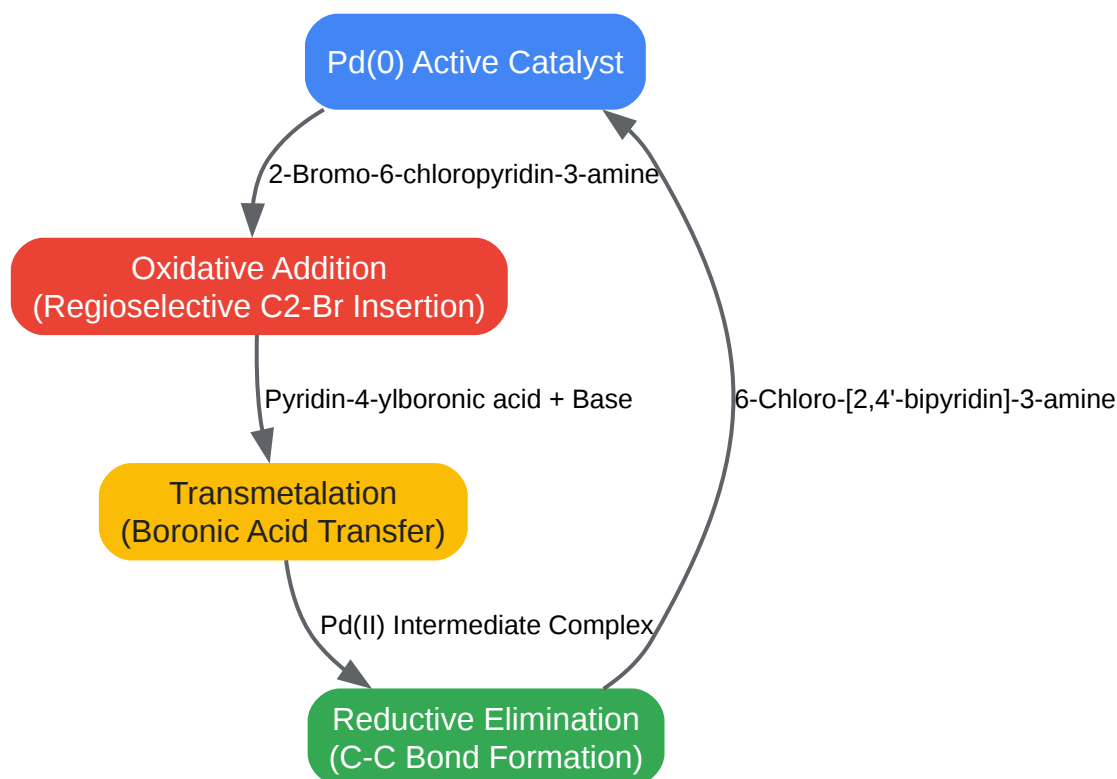
To achieve this, we utilize 2-bromo-6-chloropyridin-3-amine and pyridin-4-ylboronic acid. The Causality of Regioselectivity: Why does the reaction occur exclusively at the C2 position and not C6? The bond dissociation energy of the C-Br bond is significantly lower than that of the C-Cl bond. Consequently, the Palladium(0) catalyst undergoes oxidative addition into the C-Br

bond orders of magnitude faster than the C-Cl bond, ensuring that the 6-chloro group remains completely intact for future derivatization.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system: the absence of polymeric or di-coupled byproducts in the crude LC-MS directly validates the regioselectivity of the oxidative addition.

- **Reagent Assembly:** In a flame-dried Schlenk flask under N₂, combine 2-bromo-6-chloropyridin-3-amine (1.0 eq) and pyridin-4-ylboronic acid (1.1 eq). Causality: A slight excess of boronic acid compensates for competitive protodeboronation, a common side reaction with electron-deficient heteroaryl boronic acids[3].
- **Catalyst & Base Loading:** Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq). Causality: The bidentate 'dppf' ligand enforces a cis-coordination geometry on the Pd(II) intermediate, vastly accelerating the reductive elimination step and suppressing unwanted dehalogenation[3].
- **Solvent System:** Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and convert the boronic acid into a reactive, electron-rich boronate complex, which is the actual species that undergoes transmetalation[2].
- **Execution & Isolation:** Heat to 90°C for 12 hours. Cool, filter through Celite to remove palladium black, extract with EtOAc, and purify via silica gel chromatography (DCM:MeOH gradient).



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Catalytic cycle of Suzuki-Miyaura cross-coupling for bipyridine synthesis.

Analytical Validation Protocols (Self-Validating System)

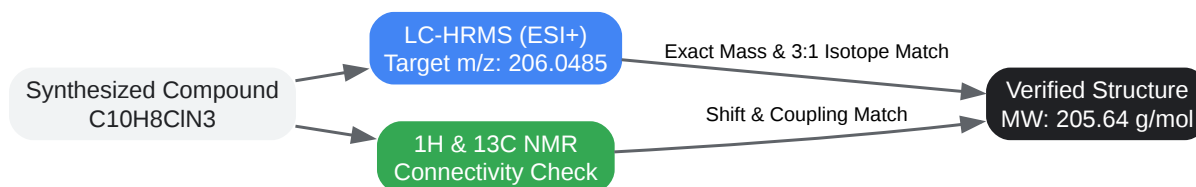
To definitively prove that the synthesized compound matches the $C_{10}H_8ClN_3$ formula and the 205.64 g/mol molecular weight, we employ an orthogonal, self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: LC-HRMS Isotopic Validation

Nominal mass spectrometry is insufficient for complex heterocycles due to isobaric interference. HRMS provides exact mass capabilities that unambiguously lock in the elemental composition.

- **Sample Preparation:** Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Acetonitrile (MeCN).

- Chromatographic Separation: Inject 1 μL onto a C18 reverse-phase column. Elute using a gradient of 5-95% MeCN in water. Causality: Both mobile phases must contain 0.1% Formic Acid. The low pH ensures complete protonation of the basic bipyridine nitrogens, drastically increasing the ionization efficiency for positive electrospray ionization (ESI+).
- Mass Spectrometry (ESI+): Extract the ion chromatogram for the calculated $[\text{M}+\text{H}]^+$ ion.
- Self-Validating Data Analysis:
 - Exact Mass Check: The primary peak must exhibit an m/z of 206.0485 (± 5 ppm error margin)[1].
 - Isotope Ratio Check (Crucial): Chlorine naturally exists as two stable isotopes: ^{35}Cl (75.78%) and ^{37}Cl (24.22%). Therefore, the spectrum must show an M+2 peak at m/z 208.0455. The intensity ratio of the 206 peak to the 208 peak must be approximately 3:1. If this exact ratio is observed, the system self-validates the presence of exactly one chlorine atom in the molecule, confirming the $\text{C}_{10}\text{H}_8\text{ClN}_3$ formula.



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Self-validating analytical workflow for molecular weight and structural confirmation.

References

- 4-(4-Chlorophenyl)pyrimidin-2-amine | $\text{C}_{10}\text{H}_8\text{ClN}_3$ | CID 1492130 - PubChem, National Institutes of Health (NIH). [1](#)
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- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence, MDPI. [2](#)

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